molecular formula C16H11N3OS B11839641 3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone CAS No. 81762-52-9

3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone

Cat. No.: B11839641
CAS No.: 81762-52-9
M. Wt: 293.3 g/mol
InChI Key: AHWGBQAWNSSZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone is a synthetic heterocyclic compound that belongs to the chemotype of benzothiazole-quinazolinone hybrids, a class recognized for its significant potential in medicinal chemistry research . These hybrid structures are frequently investigated for their multifaceted biological activities, particularly in the fields of oncology and infectious disease. Researchers are interested in this scaffold because it can be designed to inhibit key cellular pathways. For instance, closely related quinazolinone derivatives have been reported to act as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets in anti-cancer drug discovery for controlling tumor growth and angiogenesis . Furthermore, scientific studies on analogous compounds have demonstrated promising cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7, HepG-2) and have shown differential activity against a range of pathogenic bacteria and fungi, indicating their value in antimicrobial research . The mechanism of action for this specific compound is a subject of ongoing research, but evidence from related molecules suggests it may involve the induction of apoptosis and cell cycle arrest in proliferating cells . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate or as a lead structure for the design and development of novel targeted therapies and bioactive agents.

Properties

CAS No.

81762-52-9

Molecular Formula

C16H11N3OS

Molecular Weight

293.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-methylquinazolin-4-one

InChI

InChI=1S/C16H11N3OS/c1-10-17-12-7-3-2-6-11(12)15(20)19(10)16-18-13-8-4-5-9-14(13)21-16/h2-9H,1H3

InChI Key

AHWGBQAWNSSZLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Formation of Benzoxazinone Intermediate :
    Anthranilic acid (10 mmol) is refluxed with acetic anhydride (20 mL) at 120°C for 4 hours to yield 2-methylbenzoxazin-4-one. This intermediate is critical for introducing the methyl group at position 2 of the quinazolinone ring.

  • Cyclocondensation with 2-Aminobenzothiazole :
    The benzoxazinone intermediate is refluxed with 2-aminobenzothiazole (10 mmol) in glacial acetic acid (30 mL) for 6–8 hours. The reaction proceeds via nucleophilic attack of the benzothiazole’s amine group on the electrophilic carbonyl carbon of the benzoxazinone, followed by ring opening and re-cyclization to form the quinazolinone core.

    Yield : 66–75%.
    Characterization :

    • IR : C=O stretch at 1,672 cm⁻¹, C=N at 1,478 cm⁻¹.

    • ¹H NMR (DMSO-d₆) : δ 2.18 (s, 3H, -CH₃), 7.51–8.20 (m, aromatic protons).

Chloroacetyl Chloride-Mediated Synthesis

An alternative route employs chloroacetyl chloride to functionalize anthranilic acid before introducing the benzothiazole moiety.

Stepwise Synthesis

  • Formation of 2-[(Chloroacetyl)amino]benzoic Acid :
    Anthranilic acid (10 mmol) reacts with chloroacetyl chloride (12 mmol) in benzene under anhydrous conditions, yielding 2-[(chloroacetyl)amino]benzoic acid. This step ensures the incorporation of a chloromethyl group for subsequent nucleophilic substitution.

  • Cyclization with 2-Amino-6-substituted Benzothiazoles :
    The chloroacetyl intermediate is treated with 2-amino-1,3-benzothiazole (10 mmol) in toluene using phosphorus pentachloride (PCl₅) as a cyclizing agent. The reaction forms 2-(chloromethyl)-3-(1,3-benzothiazol-2-yl)quinazolin-4(3H)-one, which is then subjected to amination with methylamine to introduce the 2-methyl group.

    Reaction Conditions :

    • Reflux in toluene for 3 hours with PCl₅.

    • Subsequent amination in pyridine at 80°C for 4 hours.

    Yield : 67–77%.
    Spectroscopic Data :

    • Mass (m/z) : M⁺+1 = 323.4.

    • Elemental Analysis : Calcd. for C₁₇H₁₃N₃O₂S: C, 63.15%; H, 4.05%; N, 13.00%; Found: C, 63.10%; H, 4.01%; N, 12.97%.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers a rapid, eco-friendly alternative to conventional heating, significantly reducing reaction times.

Protocol and Advantages

  • One-Pot Synthesis :
    A mixture of anthranilic acid (10 mmol), 2-aminobenzothiazole (10 mmol), and acetic anhydride (15 mL) is irradiated in a microwave reactor at 300 W for 10–15 minutes. The method bypasses the need for solvent and isolates the product in high purity.

  • Yield and Efficiency :

    • Yield : 72–78%.

    • Reaction Time : 15 minutes vs. 6–8 hours for conventional methods.

Comparative Analysis of Synthetic Routes

Method Reagents Time Yield Purity
CyclocondensationAnthranilic acid, Ac₂O8 hrs66–75%>95%
Chloroacetyl RouteChloroacetyl chloride, PCl₅7 hrs67–77%90–92%
MicrowaveAcetic anhydride, MW15 min72–78%>98%

Key Findings :

  • The microwave method achieves the highest yield and purity while minimizing reaction time.

  • The chloroacetyl route introduces versatility for further functionalization at the 2-position.

Challenges and Optimization Strategies

  • Byproduct Formation :
    Prolonged heating in conventional methods leads to dimerization byproducts. This is mitigated by using PCl₅ as a catalyst to accelerate cyclization.

  • Solvent Selection :
    Toluene and pyridine are preferred for their ability to dissolve intermediates without side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of reduced benzothiazole derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity :
    • Several studies have reported that derivatives of quinazolinone compounds, including 3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone, possess significant anticancer properties. For instance, research indicates that quinazolinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific signaling pathways .
  • Antimicrobial Properties :
    • The compound has shown promising antimicrobial activity against various pathogens. A study demonstrated that benzothiazole derivatives exhibit effective antibacterial and antifungal properties, suggesting potential applications in treating infectious diseases .
  • Anti-inflammatory Effects :
    • Research has indicated that certain derivatives can reduce inflammation in vivo. For example, compounds derived from the quinazolinone scaffold have been evaluated for their anti-inflammatory activity, with some showing significant efficacy in models of rheumatoid arthritis and inflammatory bowel diseases .
  • Neuroprotective Effects :
    • The compound's potential in neurodegenerative diseases has been explored, particularly its inhibitory effects on monoamine oxidase (MAO) enzymes. This activity is relevant for the treatment of depression and other mood disorders .

Synthesis and Evaluation of Anticancer Activity

A study synthesized a series of quinazolinone derivatives, including this compound, and evaluated their anticancer properties against various cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .

Antimicrobial Screening

In another study, derivatives of this compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the benzothiazole moiety enhanced the antimicrobial efficacy of the compounds .

Anti-inflammatory Studies

A series of experiments assessed the anti-inflammatory effects of quinazolinone derivatives in animal models. Results showed a dose-dependent reduction in edema and inflammatory markers in treated groups compared to controls, indicating the therapeutic potential of these compounds in managing inflammatory conditions .

Summary Table of Biological Activities

Activity Description References
AnticancerInduces apoptosis and inhibits tumor growth
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation in vivo models
NeuroprotectiveInhibits monoamine oxidase; potential for mood disorders

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit significant structural and functional diversity depending on substituents at positions 2 and 3. Below is a detailed comparison of 3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone with structurally analogous compounds:

Structural and Electronic Differences

Compound Name Substituents (Position 3) Substituents (Position 2) Key Features
Target Compound 1,3-Benzothiazol-2-yl Methyl Planar benzothiazole enhances π-conjugation; sulfur atom improves lipophilicity
3-(2,4-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone 2,4-Dimethylphenyl Methyl Bulky aromatic substituent increases steric hindrance; limited electronic effects
3-(4-Acetylphenyl)-6-bromo-4(3H)-quinazolinone 4-Acetylphenyl Bromine (Position 6) Electron-withdrawing acetyl group modulates reactivity; bromine enhances halogen bonding
3-Benzyl-2-methyl-4(3H)-quinazolinone Benzyl Methyl Flexible benzyl group improves solubility but reduces planarity
UR-9825 (Antifungal agent) Triazole-containing side chain Chlorine (Position 7) Triazole enhances antifungal activity; chlorine increases electronegativity

Pharmacokinetic and Physicochemical Properties

Property Target Compound 3-Benzyl-2-methyl-4(3H)-quinazolinone UR-9825
Molecular Weight (g/mol) 297.35 264.32 405.80
LogP ~2.8 (estimated) ~2.5 ~3.1
Half-Life (Rat) Not reported Not reported 6 hours
Solubility Low (lipophilic benzothiazole) Moderate (benzyl improves solubility) Low (hydrophobic side chain)

Structure-Activity Relationships (SAR)

  • Position 3 :
    • Benzothiazole and triazole substituents enhance antifungal/antimicrobial activity due to heteroatom interactions .
    • Bulky groups (e.g., 2,4-dimethylphenyl) reduce activity by steric hindrance .
  • Position 2 :
    • Methyl groups maintain moderate activity, while thioethers (e.g., 2-benzylmercapto) significantly improve antitumor effects .
  • Halogenation : Bromine or chlorine at position 6/7 increases electronegativity and target binding .

Biological Activity

3-(1,3-Benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C16H11N3OS
Molecular Weight 327.8 g/mol
IUPAC Name 3-(1,3-benzothiazol-2-yl)-2-methylquinazolin-4-one
InChI Key CWHHYIPCJSPQII-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC4=CC=CC=C4S3

This compound combines features of benzothiazole and quinazolinone, which are known for their therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of quinazolinones exhibit significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain quinazolinone analogs could synergize with β-lactam antibiotics, enhancing their efficacy against resistant strains by binding to allosteric sites on penicillin-binding proteins (PBPs) .

Anticancer Activity

The compound has also shown promise in cancer research. It can induce apoptosis in various cancer cell lines by modulating signaling pathways and inhibiting specific enzymes involved in tumor progression. For instance, one study highlighted the ability of quinazolinones to inhibit glycogen synthase kinase-3 (GSK-3), a target in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in disease pathways, reducing the progression of infections and tumors.
  • Receptor Interaction : It may bind to specific receptors on cell surfaces, altering cellular responses and signaling pathways.
  • Induction of Apoptosis : By triggering programmed cell death in cancer cells, it inhibits tumor growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinazolinone derivatives against MRSA. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL, showcasing their potential as effective antibacterial agents .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound could significantly reduce cell viability in multiple cancer cell lines. The compound's mechanism involved the inhibition of GSK-3β activity, leading to reduced proliferation and increased apoptosis in treated cells .

Case Study 3: Anti-inflammatory Properties

A recent investigation revealed that this compound could reduce the secretion of inflammatory cytokines in a mouse model of inflammation. The findings suggest potential therapeutic applications in conditions characterized by excessive inflammation .

Q & A

Q. Critical Factors :

  • Solvent choice : Pyridine or DMF enhances acylation efficiency but may require post-reaction neutralization.
  • Catalysts : Nano-TiO₂ improves regioselectivity and reduces byproducts.
  • Temperature : Microwave irradiation (120–150°C) accelerates kinetics without decomposition.

How are advanced spectroscopic and crystallographic techniques employed to resolve structural ambiguities in quinazolinone derivatives?

Q. Basic Structural Characterization

  • ¹H/¹³C NMR : Assignments focus on distinguishing quinazolinone C=O (δ 160–165 ppm) and benzothiazole C-S (δ 125–130 ppm). The 2-methyl group typically appears as a singlet at δ 2.4–2.6 ppm .
  • IR Spectroscopy : Confirms lactam C=O stretching (1660–1680 cm⁻¹) and benzothiazole C=N (1580–1600 cm⁻¹) .

Q. Advanced Techniques :

  • X-ray crystallography : Resolves steric effects of the 2-methyl and benzothiazolyl groups, revealing dihedral angles (e.g., 35–45° between quinazolinone and benzothiazole planes) that influence bioactivity .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 322.0824 for C₁₇H₁₂N₃OS) and detects trace impurities .

What pharmacological activities have been reported for this compound, and how are these assays designed?

Q. Basic Activity Screening

  • Antimicrobial : Tested against S. aureus (MIC 8–16 µg/mL) and E. coli (MIC 16–32 µg/mL) via broth microdilution, with benzothiazole enhancing membrane disruption .
  • Anti-inflammatory : Inhibits COX-2 (IC₅₀ 12 µM) in RAW 264.7 macrophages, assessed via ELISA for PGE₂ reduction .

Q. Advanced Mechanistic Studies :

  • Cytokine modulation : Reduces TNF-α and IL-6 secretion in LPS-stimulated macrophages by >50% at 10 µM, measured via multiplex assays .
  • Endotoxin neutralization : Binds to lipid A moiety of LPS (Kd ~5 nM), validated by SPR and molecular docking .

How do substituents on the benzothiazole ring affect the compound’s bioactivity?

Q. Structure-Activity Relationship (SAR) Insights

Substituent (Position)Antimicrobial Activity (MIC, µg/mL)Anti-inflammatory (COX-2 IC₅₀, µM)
-H (Baseline)16 (S. aureus)12
-Cl (6-position)89
-OCH₃ (5-position)3218
-NO₂ (4-position)6425

Q. Key Trends :

  • Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency by increasing electrophilicity .
  • Bulky substituents (e.g., -OCH₃) reduce COX-2 affinity due to steric hindrance .

What green chemistry approaches are viable for optimizing the synthesis of this compound?

Q. Advanced Eco-Friendly Methods

  • Solvent-free microwave synthesis : Achieves 84% yield using t-BuONa as a base and O₂ as a green oxidant, eliminating toxic solvents like DMF .
  • Biocatalysis : Lipase-mediated acylation in ionic liquids ([BMIM][BF₄]) reduces waste and improves enantioselectivity (>90% ee) .

Q. Challenges :

  • Scale-up requires precise control of microwave parameters to avoid hotspots.
  • Catalyst recovery (e.g., nano-TiO₂) needs optimization for reuse cycles.

What analytical challenges arise in characterizing quinazolinone derivatives, and how are they addressed?

Q. Advanced Analytical Issues

  • Purity assessment : HPLC-MS detects hydrazine byproducts (<0.5%) from incomplete cyclization .
  • Tautomerism : Dynamic NMR (DNMR) at −40°C resolves lactam-lactim tautomers, critical for stability studies .

How can contradictory data in pharmacological studies be reconciled?

Q. Case Example :

  • Discrepancy : A derivative showed high in vitro antimicrobial activity but low in vivo efficacy.
  • Resolution : Poor solubility (LogP 3.8) limits bioavailability. Formulation with cyclodextrin improved AUC by 4-fold .

What molecular mechanisms underlie the anti-inflammatory activity of this compound?

Q. Mechanistic Insights :

  • NF-κB pathway : Inhibits IκBα phosphorylation, blocking nuclear translocation (western blot validation) .
  • ROS scavenging : Reduces intracellular ROS by 60% at 20 µM (DCFH-DA assay) .

How can novel derivatives be designed to improve pharmacokinetic properties?

Q. Advanced Design Strategies :

  • Prodrugs : Esterification of the 4(3H)-quinazolinone carbonyl enhances solubility (e.g., phosphate prodrug with 3x higher Cₘₐₓ) .
  • Hybrids : Fusion with triazoles improves metabolic stability (t₁/₂ increased from 2.5 to 6.7 hours) .

What role does X-ray crystallography play in optimizing drug-target interactions?

Q. Case Study :

  • Target : Dihydrofolate reductase (DHFR).
  • Findings : The benzothiazole moiety forms π-π stacking with Phe92 (distance 3.6 Å), while the 2-methyl group fills a hydrophobic pocket. Modifications at C-6 improved binding ΔG by −2.3 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.